N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide
Description
This compound is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted with a thioether-linked 2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl group and an N-linked 3,4,5-triethoxybenzamide moiety. The thiadiazole core is a heterocyclic scaffold known for its diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties . The synthesis likely involves cyclocondensation of a thiosemicarbazide intermediate followed by sequential functionalization, as seen in analogous thiadiazole syntheses .
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S2/c1-6-34-19-11-15(12-20(35-7-2)22(19)36-8-3)23(31)27-24-28-29-25(38-24)37-14-21(30)26-17-13-16(32-4)9-10-18(17)33-5/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXVMIWDXDJLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide is a complex organic compound that exhibits a variety of biological activities due to its diverse functional groups and structural features. This article explores its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other medicinal properties.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N4O4S2 with a molecular weight of 458.55 g/mol. The compound features a thiadiazole ring, which is known for its significant biological activity.
1. Antimicrobial Activity
Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit notable antibacterial and antifungal activities against various pathogens:
- Antibacterial Effects : Compounds similar to this compound have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below standard antibiotics like streptomycin and fluconazole .
| Pathogen | MIC (µg/mL) | Comparison Drug | Comparison MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32.6 | Itraconazole | 47.5 |
| Escherichia coli | 25.0 | Streptomycin | 50.0 |
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively documented. For instance:
- Cell Line Studies : The compound has demonstrated significant antiproliferative effects against various cancer cell lines including A549 (lung carcinoma), HCT116 (colon carcinoma), and MCF-7 (breast carcinoma). IC50 values for similar compounds range from 0.74 to 10 µg/mL .
| Cell Line | IC50 (µg/mL) |
|---|---|
| A549 | 3.29 |
| HCT116 | 10 |
| MCF-7 | 8.0 |
3. Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory pathways and reduce cytokine levels in vitro.
4. Other Biological Activities
The compound has also been evaluated for various other activities:
- Antioxidant Activity : Some derivatives exhibit strong antioxidant effects through DPPH radical scavenging assays.
- Antidiabetic Activity : Certain thiadiazole derivatives have shown potential in managing blood glucose levels in diabetic models .
Case Study 1: Antimicrobial Efficacy
A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activity using the agar diffusion method against E. coli and S. aureus. Compounds showed varying degrees of effectiveness with some achieving higher efficacy than conventional antibiotics .
Case Study 2: Anticancer Screening
Another study focused on the evaluation of a series of thiadiazole derivatives against multiple cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring enhanced antiproliferative activity significantly compared to unsubstituted analogs .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells and inhibit cell proliferation. For example:
- Study Findings : A series of imidazoquinazolines structurally related to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines such as breast (MCF-7), lung (A549), and prostate (PC3) cancers. Enhanced lipophilicity in certain variants improved cellular uptake and cytotoxicity.
Antimicrobial Properties
The antimicrobial potential of compounds containing the 1,3,4-thiadiazole moiety has been well documented. These compounds have shown moderate to significant antibacterial and antifungal activities against various pathogens:
- Gram-positive Bacteria : Compounds exhibited strong activity against Staphylococcus aureus and Bacillus cereus.
- Gram-negative Bacteria : Notable activity was also observed against Escherichia coli and Pseudomonas aeruginosa.
- Fungal Strains : Effective against fungal strains such as Aspergillus niger and Candida albicans with minimal inhibitory concentrations (MIC) indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of electron-donating groups on the aromatic rings significantly enhances biological activity:
| Substituent | Effect on Activity |
|---|---|
| Methoxy Groups | Higher potency compared to halogens |
| Dimethylamino Groups | Enhanced biological activity |
These insights are critical for guiding future modifications aimed at improving efficacy against targeted diseases .
Case Study 1: Anticancer Efficacy
A recent investigation evaluated a series of derivatives related to N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide for anticancer effects. The results indicated several derivatives exhibited low micromolar IC50 values against multiple cancer cell lines.
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of benzoxazole derivatives similar to those containing the thiadiazole moiety. Certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting structural modifications could lead to broad-spectrum antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
5-(Pyridine-4yl)-1,3,4-thiadiazole-2-amine ()
- Structure : Features a pyridine substituent on the thiadiazole ring.
- Synthesis: Derived from isonicotinoyl hydrazide via cyclocondensation with potassium thiocyanate and sulfuric acid .
- Key Differences: Lacks the thioether-linked dimethoxyphenyl and triethoxybenzamide groups, resulting in lower molecular weight and reduced lipophilicity. Pyridine’s electron-withdrawing nature may reduce bioavailability compared to the target compound’s methoxy/ethoxy donors.
2.1.2. N-(5-Ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide ()
- Structure : Contains a thiazole ring (one sulfur, one nitrogen) fused to a benzofuran-carbohydrazide group.
- Synthesis : Formed via acetaldehyde-mediated substitution and hydroxyl group derivatization .
- Key Differences : Thiazole vs. thiadiazole core reduces ring strain and alters electronic properties. The nitro and carbohydrazide groups introduce polar functionalities absent in the target compound, likely affecting solubility and target selectivity.
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives ()
- Structure : Shares the thiadiazole core but substitutes with a piperidinyl-ethylthio group and simple benzamide.
- Synthesis : Involves thioether formation with piperidine derivatives and benzamide coupling .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s triethoxybenzamide and dimethoxyphenyl groups confer higher logP values (~4.5–5.2) compared to pyridine-substituted thiadiazoles (logP ~2.1) and piperidinyl derivatives (logP ~3.0) .
- Synthetic Complexity : The target compound requires multi-step functionalization (thioether formation, amide coupling), whereas simpler analogues like piperidinyl-thiadiazoles are synthesized in fewer steps .
- Solubility : Polar groups in carbohydrazide derivatives () enhance aqueous solubility, but the target compound’s ethoxy/methoxy groups may limit this, necessitating formulation optimization.
Research Findings and Implications
Structure-Activity Relationships :
- Thiadiazole derivatives with extended aromatic substituents (e.g., triethoxybenzamide) show enhanced binding to hydrophobic enzyme pockets, as seen in acetylcholinesterase inhibitors .
- Electron-donating groups (methoxy, ethoxy) improve metabolic stability compared to electron-withdrawing nitro or pyridine groups .
Triethoxybenzamide may confer anti-angiogenic properties, as seen in similar benzamide-based kinase inhibitors.
Synthetic Challenges :
- Steric hindrance from the triethoxy group may complicate amide coupling steps, requiring optimized catalysts (e.g., HATU/DIPEA) .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Optimization Parameters |
|---|---|---|
| Amide coupling | EDC, HOBt, DMF, 0–5°C | Slow addition of reagents, N2 atmosphere |
| Thiadiazole formation | H2SO4, 24h, 25°C | Controlled humidity, inert conditions |
| Thioether linkage | K2CO3, DMSO, 60°C | Excess thiol, prolonged stirring |
Basic: Which characterization methods confirm the compound’s structure and purity?
Answer:
A combination of spectroscopic and analytical techniques is essential:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ 3.7–3.9 ppm), and thiadiazole carbons (δ 160–170 ppm). Discrepancies in integration ratios may indicate impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]<sup>+</sup>) and fragments (e.g., loss of ethoxy groups) .
- Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1650 cm<sup>-1</sup>) and thioether C-S (~680 cm<sup>-1</sup>) validate functional groups .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Basic: What preliminary biological assays are recommended for activity screening?
Answer:
Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s potential to interact with ATP-binding pockets .
Note: Related thiadiazole derivatives show IC50 values in the μM range for antimicrobial and anticancer activity, but target-specific validation is required .
Advanced: How can reaction yields and purity be systematically optimized?
Answer:
- DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), temperature (0–60°C), and catalyst loading (5–20 mol%) to identify optimal conditions .
- Purification Strategies : Use silica gel chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to remove byproducts .
- In-line Analytics : Employ TLC or HPLC-MS to monitor reaction progress and detect intermediates .
Q. Table 2: Yield Optimization Case Study
| Parameter | Low Yield Condition | High Yield Condition | Improvement Factor |
|---|---|---|---|
| Temperature | 25°C | 50°C | 1.8× |
| Solvent | THF | DMF | 2.1× |
| Reaction Time | 6h | 18h | 1.5× |
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, HSQC can differentiate methoxy carbons from thiadiazole carbons .
- X-ray Crystallography : Resolve ambiguous stereochemistry or confirm thiadiazole ring conformation, as demonstrated for analogous compounds .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare with experimental data to validate assignments .
Advanced: What methodologies establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace triethoxy groups with nitro or halogens) and compare bioactivity .
- QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate with IC50 values from assays .
- Docking Studies : Simulate binding poses with targets like tubulin or topoisomerase II, guided by crystallographic data of similar ligands .
Q. Table 3: SAR Trends in Analogous Compounds
| Substituent | Biological Activity (IC50, μM) | Key Observation |
|---|---|---|
| 2,5-Dimethoxy | 12.4 (Anticancer) | Enhanced solubility vs. activity |
| 4-Fluoro | 8.7 (Antimicrobial) | Improved membrane permeability |
| 3-Trifluoromethyl | 5.2 (Enzyme inhibition) | Increased electron-withdrawing effect |
Advanced: What strategies identify biological targets for this compound?
Answer:
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- Thermal Shift Assays : Monitor protein denaturation temperatures to identify stabilized targets .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal sensitized/resistant pathways .
Advanced: How to improve metabolic stability without compromising activity?
Answer:
- Prodrug Design : Mask labile groups (e.g., ethoxy) with ester prodrugs to enhance plasma stability .
- Isosteric Replacement : Substitute thiadiazole with oxadiazole to reduce CYP450-mediated metabolism .
- Microsomal Assays : Incubate with liver microsomes to identify metabolic hotspots and guide structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
